Phenyl-1-naphthylamine

説明

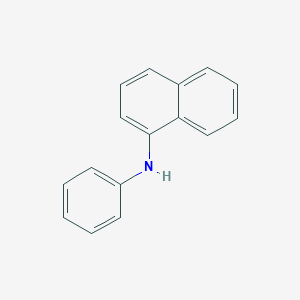

Structure

3D Structure

特性

IUPAC Name |

N-phenylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVWYOYUZDUNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N, Array | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025892 | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-phenyl-1-naphthylamine appears as white to slightly yellowish prisms or reddish brown crystalline powder. (NTP, 1992), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White to slightly yellowish solid; [Hawley] Commercial grade is light brown to dark violet; [HSDB] Brown solid; [MSDSonline], WHITE-TO-SLIGHTLY-YELLOWISH CRYSTALS. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Naphthalenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

635 °F at 528 mmHg (NTP, 1992), 335 °C @ 558 mm Hg | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point > 200 °C | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid., In water, 60 mg/L @ 25 °C, Solubility in water: none | |

| Record name | SID85148685 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.2 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000829 [mmHg], 1.13X10-5 mm Hg @ 25 °C /Extrapolated/ | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The commercial product has a typical purity of >99%. Named impurities from three manufacturers are 1-naphthylamine (<100-500 mg/kg), 2-naphthylamine (<3-50 mg/kg), aniline (<100-2500 mg/kg), 1-naphthol (<5000 mg/kg), 1,1-dinaphthylamine (<1000 mg/kg), and N-phenyl-2-naphthylamine (500-<5000 mg/kg). | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms or needles from alcohol; leaflets from ligroin., Tan to purple crushed solid or crystals., White to yellowish crystals, In its pure form crystallizes into lemon yellow prisms or needles ... marketed in the form of brown to dark violet crystals or light brown to light violet granules | |

CAS No. |

90-30-2 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-naphthylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-1-NAPTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I112077IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

144 °F (NTP, 1992), 61 °C, 62-63 °C | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE, N-PHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl-1-naphthylamine (CAS 90-30-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl-1-naphthylamine (CAS 90-30-2), also known as N-phenylnaphthalen-1-amine. It covers its chemical and physical properties, synthesis, applications, and toxicological profile, presenting data in a structured format for easy reference.

Chemical and Physical Properties

This compound is a lipophilic, crystalline solid.[1] It appears as white to slightly yellowish prisms or a reddish-brown crystalline powder.[2] This aromatic amine is recognized for its potent antioxidant properties.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃N | [2][4][5] |

| Molecular Weight | 219.28 g/mol | [2][5] |

| Melting Point | 56-62 °C | [1][5][6] |

| Boiling Point | 226 °C at 15 mmHg | [1] |

| Density | 1.16 g/cm³ at 20 °C | [6] |

| Vapor Pressure | 0.504 hPa at 150 °C | [6] |

| Solubility | Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid.[2] Slightly soluble in DMSO.[4] Water solubility: 3 mg/L.[6][7] | [2][4][6][7] |

| Log Kₒw | 4.2 | [7] |

| Autoignition Temperature | >500 °C | [6] |

| Flash Point | >200 °C | [6] |

| Spectral Data | Excitation/Emission Maxima: 355/405 nm[4] | [4] |

Synthesis

The industrial synthesis of N-Phenyl-1-naphthylamine has evolved to prioritize high yield and purity.[3] Common methods involve the reaction of 1-naphthylamine with either chlorobenzene or aniline.[8][9]

Experimental Protocol: Synthesis from 1-Naphthylamine and Chlorobenzene

This protocol is based on a described laboratory synthesis.[8]

-

Reactants:

-

1-Naphthylamine (1.0 g, 6.98 mmol)

-

Chlorobenzene (0.783 g, 6.98 mmol)

-

Ethanol (3 mL)

-

-

Procedure:

-

Dissolve 1-naphthylamine in ethanol in a suitable reaction vessel.

-

Add chlorobenzene to the solution.

-

Reflux the resulting mixture for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane/methanol (9.5:0.5 vol).

-

Upon completion, evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using dichloromethane and then dichloromethane/methanol (99:1) as the eluent.

-

-

Expected Outcome:

-

N-phenylnaphthalen-1-amine as a pink solid with a yield of approximately 88%.[8]

-

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of N-Phenyl-1-naphthylamine.

Another industrial approach involves reacting aniline with 1-naphthylamine in the condensed phase at elevated temperatures (100-400°C) and pressures above atmospheric, in the presence of a catalyst such as boron and fluorine-containing catalysts, sulfonic acids, or iodine.[9]

Applications

This compound has several key industrial and research applications owing to its chemical properties.

-

Antioxidant: It is widely used as an antioxidant in lubricating oils, greases, and hydraulic fluids.[1][2][7] It is also a critical additive to inhibit the oxidative degradation of polymers, particularly natural and synthetic rubbers like styrene-butadiene rubber (SBR), extending their service life.[3][10] In this capacity, it functions by scavenging free radicals.[3]

-

Dye Intermediate: It serves as an intermediate in the synthesis of dyes and other organic chemicals.[2][9][11]

-

Fluorescent Probe: Due to its fluorescent properties, it is used as a probe in scientific research to study the formation of micelles and the behavior of membrane lipids.[1][12] It becomes fluorescent upon binding to hydrophobic regions of cell membranes.[1]

Diagram 2: Antioxidant Mechanism of this compound

Caption: this compound's antioxidant action via hydrogen donation.

Toxicology and Safety

The toxicological profile of this compound indicates several potential health hazards.

Table 2: Summary of Toxicological Data

| Endpoint | Result | Species | Reference |

| Acute Oral LD₅₀ | >5000 mg/kg body weight | Rat (Wistar) | [13] |

| >1625 mg/kg body weight | Rat (CFE) | [13] | |

| 1231 mg/kg body weight | Mouse (CF-1) | [13] | |

| Skin Irritation | Very slight irritant | Rabbit | [2] |

| Skin Sensitization | May cause sensitization by skin contact | Human | [7][14] |

| Eye Irritation | Irritating to eyes | Not specified | [14] |

| Respiratory Irritation | May cause respiratory irritation | Not specified | [11] |

| Target Organs | Spleen, liver, kidneys, blood | Rat | [6][7][13] |

| Aquatic Toxicity | Very toxic to aquatic life | M. aeruginosa (EC₅₀ = 16.62 µM) | [4][14] |

Key Toxicological Findings:

-

The critical effect of this compound is haematotoxicity, with studies in rats showing reduced erythrocyte counts and decreased hemoglobin levels.[7] Haemosiderosis in the spleen is a sensitive endpoint.[7]

-

It is considered a skin, eye, and mucous membrane irritant.[11] Inhalation may cause respiratory irritation.[11]

-

While there is no data on its mechanism of action regarding toxicity, the liver and kidneys are considered potential target organs.[7][13]

-

It is not found to be mutagenic in Salmonella and mouse lymphoma cells, nor is it clastogenic in mammalian cells.[7]

-

When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[11][14]

Experimental Protocol: General Acute Oral Toxicity Study (Conceptual Workflow)

This represents a general workflow for a study like those cited for LD₅₀ determination.

-

Animal Model: Wistar or Sprague Dawley rats are commonly used.

-

Dosage: A range of doses of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), are administered by oral gavage to different groups of animals. A control group receives the vehicle only.

-

Observation: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality. Body weight is recorded regularly.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine for pathological changes in organs and tissues.

-

Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods (e.g., probit analysis).

Diagram 3: Workflow for an Acute Oral Toxicity Study

Caption: Conceptual workflow for an acute oral toxicity study.

Handling and Safety Precautions

This compound is considered a hazardous substance.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[5] Wash thoroughly after handling.[5]

-

Storage: Store in a tightly closed container below +30°C.[1][5]

-

Environmental Precautions: Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects.[14]

This guide provides a detailed overview of this compound for professionals in research and development. The structured data and diagrams are intended to facilitate a clear understanding of its properties and applications.

References

- 1. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]

- 2. This compound | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. accustandard.com [accustandard.com]

- 6. N-苯基-1-萘胺 for synthesis | Sigma-Aldrich [sigmaaldrich.cn]

- 7. series.publisso.de [series.publisso.de]

- 8. N-Phenyl-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

- 9. US6054618A - Preparation of N-phenyl-1-naphthylamine - Google Patents [patents.google.com]

- 10. News - What is N-Phenyl-1-naphthylamine used for [unilongmaterial.com]

- 11. osha.gov [osha.gov]

- 12. scbt.com [scbt.com]

- 13. This compound, n- (CICADS) [inchem.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of N-phenyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-phenyl-1-naphthylamine, a significant chemical intermediate. The document details classical methods and modern catalytic approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate understanding and application in a research and development setting.

Introduction

N-phenyl-1-naphthylamine is an aromatic amine of considerable industrial and academic interest. It serves as a crucial intermediate in the synthesis of dyes and pigments, and as an antioxidant in rubber and lubricating oils. The growing importance of this compound necessitates a thorough understanding of its synthetic methodologies. This guide explores and compares various routes to N-phenyl-1-naphthylamine, including traditional condensation reactions and contemporary palladium- and copper-catalyzed cross-coupling reactions.

Classical Synthesis Routes

The traditional syntheses of N-phenyl-1-naphthylamine primarily involve the direct reaction of aniline with a naphthylamine or naphthol derivative at elevated temperatures, often in the presence of a catalyst.

Reaction of Aniline with 1-Naphthylamine

This method involves the direct condensation of aniline and 1-naphthylamine, typically catalyzed by an acid.

Reaction Scheme:

Caption: Reaction of Aniline with 1-Naphthylamine.

Quantitative Data Summary:

| Catalyst | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |

| Sulfanilic acid | 195-215 | Atmospheric | 42 hours | 86-91 | [1] |

| Iodine | 225-250 | Atmospheric | Long | Lower than sulfanilic acid | [1] |

| Boron and fluorine-containing | 180-300 | 1.5-5 bar | - | High | [1] |

Experimental Protocol (Sulfanilic Acid Catalysis):

-

Reaction Setup: In a round-bottomed flask equipped with a thermometer and a reflux condenser, combine 1-naphthylamine (1.0 mole), aniline (excess, e.g., 1.8-2.0 moles), and sulfanilic acid (catalytic amount, e.g., 0.02 moles).

-

Reaction: Heat the mixture to reflux (approximately 195°C). The temperature will gradually rise to about 215°C as the reaction proceeds and ammonia is evolved. Maintain vigorous boiling for 42 hours.

-

Workup: After completion of the reaction, allow the mixture to cool.

-

Purification: Fractionally distill the mixture under vacuum. The excess aniline will distill first, followed by an intermediate fraction. The desired N-phenyl-1-naphthylamine is then collected. Further purification can be achieved by recrystallization.

Reaction of Aniline with 1-Naphthol

An alternative classical route involves the reaction of aniline with 1-naphthol.

Reaction Scheme:

Caption: Reaction of Aniline with 1-Naphthol.

Quantitative Data Summary:

| Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |

| Iodine | 180-200 | Atmospheric | 35-40 | [1] |

Experimental Protocol (Iodine Catalysis):

-

Reaction Setup: Combine 1-naphthol, aniline, and a catalytic amount of iodine in a suitable reaction vessel.

-

Reaction: Heat the mixture to a temperature between 180 and 200°C under atmospheric pressure.

-

Workup and Purification: The workup and purification would typically involve removal of excess aniline and catalyst, followed by distillation or recrystallization to isolate the product.

Modern Catalytic Synthesis Routes

Modern synthetic chemistry offers more efficient and versatile methods for the formation of C-N bonds, namely the Buchwald-Hartwig amination and the Ullmann condensation. These reactions generally proceed under milder conditions and with a broader substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.

General Reaction Scheme:

Caption: Buchwald-Hartwig Amination for N-phenyl-1-naphthylamine.

Quantitative Data Summary (Representative Conditions):

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | (±)-BINAP | Cs₂CO₃ | Toluene | 100 | High |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | High |

Experimental Protocol (General Procedure):

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., (±)-BINAP), and the base (e.g., Cs₂CO₃).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add 1-halonaphthalene (e.g., 1-bromonaphthalene), aniline, and the solvent (e.g., toluene) via syringe.

-

Reaction: Heat the reaction mixture to the specified temperature with stirring for the required time, monitoring the reaction progress by TLC or GC.

-

Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the pure product.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.

General Reaction Scheme:

Caption: Ullmann Condensation for N-phenyl-1-naphthylamine.

Quantitative Data Summary (Representative Conditions):

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | L-proline | K₂CO₃ | DMSO | 90 | High |

| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 120 | High |

Experimental Protocol (General Procedure):

-

Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., CuI), the ligand (if any), the base (e.g., K₂CO₃), 1-halonaphthalene (e.g., 1-iodonaphthalene), and aniline.

-

Solvent Addition: Add the solvent (e.g., DMSO or NMP).

-

Reaction: Heat the mixture to the specified temperature under an inert atmosphere and stir until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Synthesis from 1-Naphthylamine and Chlorobenzene

A notable variation of the cross-coupling approach involves the reaction of 1-naphthylamine with chlorobenzene.

Reaction Scheme:

Caption: Synthesis from 1-Naphthylamine and Chlorobenzene.

Quantitative Data Summary:

| Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Ethanol | Reflux | 6 hours | 88 | [2] |

Experimental Protocol:

-

Reaction Setup: To a solution of 1-naphthylamine (1.0 g, 6.98 mmol) in ethanol (3 mL), add chlorobenzene (0.783 g, 6.98 mmol).

-

Reaction: Reflux the resulting mixture for 6 hours. Monitor the reaction progress by TLC (dichloromethane/methanol, 9.5:0.5 vol).

-

Workup: After completion of the reaction, evaporate the solvent.

-

Purification: Purify the residue by column chromatography on silica gel using dichloromethane and then a mixture of dichloromethane/methanol (99:1) as the eluent to obtain N-phenyl-1-naphthylamine as a pink solid (1.357 g, 88% yield).[2]

Experimental Workflows

The general workflow for the synthesis and purification of N-phenyl-1-naphthylamine is depicted below.

Caption: General Experimental Workflow.

Conclusion

This technical guide has outlined several viable synthetic routes for the preparation of N-phenyl-1-naphthylamine. Classical methods, while still practiced, often require harsh conditions and can result in lower yields. Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer milder reaction conditions, higher yields, and greater functional group tolerance, making them the preferred methods in many contemporary research and industrial settings. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available. The provided protocols and data serve as a valuable resource for the selection and implementation of the most suitable method for the synthesis of N-phenyl-1-naphthylamine.

References

Phenyl-1-naphthylamine: A Comprehensive Technical Guide to its Solubility in Ethanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-Phenyl-1-naphthylamine (PNA), a compound of significant interest due to its antioxidant properties and use as a fluorescent probe. A thorough understanding of its solubility is critical for its application in various research and development fields, including its potential use in drug development as a molecular probe or scaffold. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and provides a visual workflow to guide laboratory practices.

Core Solubility Profile of N-Phenyl-1-naphthylamine

N-Phenyl-1-naphthylamine (also known as 1-anilinonaphthalene or N-(1-Naphthyl)aniline) is a crystalline solid that is generally characterized by its poor solubility in aqueous solutions and good solubility in a range of organic solvents.[1][2][3] This solubility profile is consistent with its hydrophobic nature, stemming from the large aromatic phenyl and naphthyl moieties.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity (Dielectric Constant at 20°C) | Solubility |

| Water | H₂O | 18.02 | 1.00 | 80.1 | 0.003 g/L at 20°C[2] |

| Ethanol | C₂H₅OH | 46.07 | 0.789 | 24.55 | Soluble[3][4][5] |

| Methanol | CH₃OH | 32.04 | 0.792 | 32.7 | Soluble[1] |

| Acetone | C₃H₆O | 58.08 | 0.791 | 20.7 | Soluble[2][3] |

| Benzene | C₆H₆ | 78.11 | 0.877 | 2.28 | Soluble[4][5] |

| Chloroform | CHCl₃ | 119.38 | 1.489 | 4.81 | Soluble[3] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 4.34 | Soluble[4][5] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 6.02 | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.100 | 46.7 | Slightly Soluble (0.1-1 mg/mL) |

| Acetonitrile | C₂H₃N | 41.05 | 0.786 | 37.5 | Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | 7.6 | Soluble[1] |

| Chlorobenzene | C₆H₅Cl | 112.56 | 1.107 | 5.62 | Soluble[1] |

Note on Quantitative Data: Despite extensive literature searches, specific quantitative solubility values (e.g., in g/100 mL or mol/L) for N-Phenyl-1-naphthylamine in many common organic solvents at various temperatures are not widely reported. The term "soluble" indicates that a significant amount of the compound will dissolve, but the precise limits have not been formally documented in readily accessible sources. Researchers requiring precise solubility data for applications such as formulation development or reaction chemistry are advised to determine these values experimentally using the protocol outlined below.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of N-Phenyl-1-naphthylamine in an organic solvent, based on the gravimetric method. This protocol is designed to be robust and can be adapted for various solvents and temperature conditions.

1. Materials and Equipment:

-

N-Phenyl-1-naphthylamine (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Pre-weighed glass vials for solvent evaporation

-

Drying oven or vacuum desiccator

-

Vortex mixer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Phenyl-1-naphthylamine to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The vial should be agitated continuously during this time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1 mL) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the vial containing the filtered solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of PNA, or by using a stream of inert gas (e.g., nitrogen).

-

Once the solvent is fully evaporated, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the vial containing the dried N-Phenyl-1-naphthylamine solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

3. Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility (g/L) = (Weight of vial with dried solute - Weight of empty vial) / Volume of filtered solution (L)

To express solubility in other units, such as mol/L, the mass of the solute can be converted to moles using the molecular weight of N-Phenyl-1-naphthylamine (219.28 g/mol ).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Applications in Research and Drug Development

The solubility of N-Phenyl-1-naphthylamine is a key parameter in its various applications:

-

Fluorescent Probe: As a fluorescent probe, its ability to dissolve in nonpolar environments, such as the hydrophobic cores of proteins or lipid membranes, is fundamental to its mechanism of action.[6] Its fluorescence is often enhanced in these environments, allowing for the study of protein conformation and membrane dynamics.

-

Antioxidant: In its role as an antioxidant, its solubility in lubricating oils and greases is essential for its function in preventing oxidative degradation.

-

Chemical Synthesis: For chemists using PNA as a starting material or intermediate, knowledge of its solubility is crucial for selecting appropriate reaction solvents and for purification processes such as recrystallization.

For drug development professionals, while PNA itself is not a therapeutic agent, its derivatives are of interest. Understanding the solubility of the parent compound provides a baseline for predicting the properties of novel analogues. Furthermore, its use as a fluorescent probe can aid in biophysical assays to characterize drug-protein interactions.

References

- 1. N-Phenyl-1-naphthylamine for synthesis 90-30-2 [sigmaaldrich.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. osha.gov [osha.gov]

- 6. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]

An In-depth Technical Guide to the Antioxidant Mechanism of Phenyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl-1-naphthylamine (PANA) is a well-established antioxidant primarily utilized in industrial applications to prevent the oxidative degradation of materials such as rubber and lubricating oils. Its efficacy stems from its ability to act as a potent radical scavenger. This technical guide delineates the core mechanisms of PANA's antioxidant action, focusing on its interaction with free radicals. It provides a detailed overview of the chemical kinetics and the structural features that contribute to its stabilizing properties. Furthermore, this guide outlines key experimental protocols for evaluating the antioxidant capacity of PANA and discusses its potential interactions with cellular antioxidant systems, offering a comprehensive resource for researchers in the fields of chemistry, materials science, and drug development.

Core Antioxidant Mechanism: Radical Scavenging

The principal antioxidant mechanism of this compound is its function as a chain-breaking antioxidant through radical scavenging. This process primarily involves the donation of a hydrogen atom from its secondary amine group to reactive free radicals, thereby neutralizing them and terminating the oxidative chain reaction.

Hydrogen Atom Transfer (HAT)

The key reaction in PANA's antioxidant activity is the hydrogen atom transfer (HAT) from the nitrogen atom of the amine group to a free radical (R•), such as a peroxyl radical (ROO•) or a hydroxyl radical (•OH). This reaction is energetically favorable due to the relatively weak N-H bond in the amine.

Reaction: C₁₀H₇-NH-C₆H₅ + R• → C₁₀H₇-N•-C₆H₅ + RH

This single step effectively quenches the reactivity of the initial free radical, preventing it from propagating the oxidative cascade by attacking other molecules.

Formation of a Stabilized Aminyl Radical

Upon donating a hydrogen atom, PANA is converted into a resonance-stabilized aminyl radical (C₁₀H₇-N•-C₆H₅). The stability of this radical is crucial to PANA's effectiveness as an antioxidant. The unpaired electron on the nitrogen atom is delocalized across both the phenyl and the more extensive π-electron system of the naphthyl ring. This delocalization significantly lowers the energy of the radical, making it less reactive than the initial free radical it quenched.[1] The increased lifetime of the PANA radical prevents it from initiating new oxidation chains.

The resonance stabilization can be depicted as the delocalization of the radical electron over the aromatic rings.

Subsequent Reactions of the Aminyl Radical

The stabilized aminyl radical can undergo several subsequent reactions, leading to the formation of non-radical products. These can include:

-

Radical-Radical Coupling: Two aminyl radicals can combine to form a stable dimer.

-

Reaction with other Radicals: The aminyl radical can react with another free radical to form a stable adduct.

-

Further Oxidation: Under highly oxidative conditions, the aminyl radical could potentially undergo further oxidation, though this is less favorable than the initial scavenging reaction.

The specific end-products of PANA oxidation can be complex and depend on the reaction conditions and the nature of the oxidizing species.

Kinetics of Radical Scavenging

The reaction between this compound and the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has been shown to be first order with respect to each reactant. This indicates that the rate of the reaction is directly proportional to the concentration of both PANA and the free radical. The kinetics of PANA's reaction with other radicals, such as peroxyl radicals, are also expected to be rapid, contributing to its efficiency as an antioxidant.

Inhibition of Lipid Peroxidation

In biological and material systems containing lipids, PANA can inhibit lipid peroxidation. This process is a chain reaction involving the oxidative degradation of lipids. PANA interrupts this chain by scavenging the lipid peroxyl radicals (LOO•) that propagate the reaction.

Reaction: LOO• + C₁₀H₇-NH-C₆H₅ → LOOH + C₁₀H₇-N•-C₆H₅

By donating a hydrogen atom to the lipid peroxyl radical, PANA converts it into a more stable lipid hydroperoxide (LOOH) and forms the stabilized aminyl radical, thus breaking the chain of lipid peroxidation.

Interaction with Cellular Antioxidant Systems (Theoretical Considerations)

While PANA is primarily known for its direct radical scavenging activity, its interaction with endogenous antioxidant systems in a biological context is an area for further research. Based on the behavior of other aromatic amines and phenolic antioxidants, some potential, though not yet experimentally confirmed for PANA, interactions could include:

-

Effect on Antioxidant Enzymes: It is plausible that PANA or its metabolites could modulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). However, there is currently a lack of direct evidence to support this for PANA.

-

Nrf2 Signaling Pathway: The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. Many antioxidant compounds can activate Nrf2, leading to the increased expression of a suite of antioxidant and detoxification genes. Whether PANA or its derivatives can modulate this pathway is a subject for future investigation. One study on the biotoxicity of PANA suggested that its biotransformation to 1,4-naphthoquinone can induce the overproduction of intracellular reactive oxygen species (ROS), which could indirectly activate stress-response pathways like Nrf2.[2]

Quantitative Data on Antioxidant Activity

Quantitative data on the antioxidant activity of this compound from standardized assays such as DPPH and ABTS are not widely available in the peer-reviewed literature. The EC₅₀ of PANA for growth inhibition in Microcystis aeruginosa was found to be 16.62 μM, which was linked to oxidative damage from a biotransformation product.[2] The table below is structured to accommodate such data should it become available through future research.

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC₅₀ | Data not available | |

| ABTS Radical Scavenging | TEAC | Data not available | |

| Lipid Peroxidation Inhibition (TBARS) | IC₅₀ | Data not available | |

| Growth Inhibition (M. aeruginosa) | EC₅₀ (48 h) | 16.62 μM | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable organic solvent)

-

This compound (PANA)

-

Spectrophotometer or microplate reader capable of reading absorbance at ~517 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.

-

Preparation of PANA solutions: Prepare a series of dilutions of PANA in methanol at various concentrations.

-

Reaction: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of each PANA dilution (and a methanol blank as a control).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at ~517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the PANA sample.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of PANA. The IC₅₀ value is the concentration of PANA that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (PANA)

-

Spectrophotometer or microplate reader capable of reading absorbance at ~734 nm

Procedure:

-

Preparation of ABTS radical cation (ABTS•⁺) solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Dilution of ABTS•⁺ solution: Dilute the stock ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at ~734 nm.

-

Preparation of PANA solutions: Prepare a series of dilutions of PANA in the same solvent used for the ABTS•⁺ dilution.

-

Reaction: Add a small volume of each PANA dilution to a larger volume of the diluted ABTS•⁺ solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at ~734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of PANA to that of Trolox, a water-soluble vitamin E analog.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

-

Lipid source (e.g., linoleic acid, egg yolk homogenate)

-

Peroxidation initiator (e.g., AAPH, Fe²⁺/ascorbate)

-

This compound (PANA)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Spectrophotometer or fluorometer

Procedure:

-

Induction of Lipid Peroxidation: Prepare a reaction mixture containing the lipid source, a buffer, and the peroxidation initiator.

-

Inhibition by PANA: To a set of reaction mixtures, add different concentrations of PANA. A control group will not contain PANA.

-

Incubation: Incubate all mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow peroxidation to occur.

-

Termination of Reaction: Stop the peroxidation reaction by adding a solution of TCA.

-

Formation of TBARS: Add TBA reagent to each mixture and heat at 95-100°C for a set time (e.g., 15-30 minutes). This reaction forms a colored adduct with MDA.

-

Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at ~532 nm.

-

Calculation: The amount of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct. The percentage inhibition of lipid peroxidation by PANA is then determined by comparing the TBARS formation in the presence and absence of PANA.

Visualizations

Conclusion

This compound serves as a potent antioxidant through a primary mechanism of hydrogen atom donation to chain-propagating free radicals, leading to the formation of a resonance-stabilized aminyl radical. This action effectively terminates oxidative chain reactions, thereby inhibiting the degradation of susceptible materials. While its direct radical scavenging properties are well-understood, further research is warranted to elucidate its potential interactions with enzymatic and signaling-based antioxidant pathways in biological systems. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of PANA and its derivatives as effective antioxidants.

References

Navigating the Terrain of Phenyl-1-naphthylamine: An In-depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Phenyl-1-naphthylamine (P1NA), a versatile antioxidant and chemical intermediate, is a compound of significant interest in various industrial and research applications. However, its handling necessitates a thorough understanding of its toxicological profile and adherence to stringent safety protocols. This technical guide provides a comprehensive overview of the health and safety information for this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key toxicological pathways and experimental workflows.

Core Toxicological & Safety Data

A summary of the key toxicological and safety parameters for this compound is presented below. This data is crucial for conducting risk assessments and establishing safe handling procedures in a laboratory or industrial setting.

Table 1: Acute Toxicity Data for this compound

| Species | Route of Exposure | LD50 (Median Lethal Dose) | Reference(s) |

| Rat | Oral | 1625 mg/kg | [1] |

| Rat (Wistar) | Oral | >5000 mg/kg body weight | [2] |

| Mouse | Oral | 1231 mg/kg | [1] |

Table 2: Repeated-Dose Toxicity Data for this compound (Oral Gavage in Rats)

| Study Duration | Species/Strain | Dose Levels (mg/kg/day) | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Reference(s) |

| 28-Day | Sprague Dawley | 0, 4, 20, 100, 500 | Hematotoxicity (decreased RBC, hemoglobin, hematocrit at 500 mg/kg), liver hypertrophy, spleen extramedullary hematopoiesis (≥100 mg/kg), renal tubular dilatation and papillary necrosis (500 mg/kg). | 20 mg/kg/day | 100 mg/kg/day | [3][4] |

| 90-Day | Wistar | 0, 5, 25, 125 | Hematotoxicity (reduced erythrocyte counts, decreased hemoglobin and hematocrit), hemosiderosis in the spleen. | 2.5 mg/kg/day (for hemosiderosis in the spleen) | 5 mg/kg/day | [5] |

Table 3: Genotoxicity Profile of this compound

| Test System | Metabolic Activation | Result | Reference(s) |

| Ames Test (Bacterial Reverse Mutation) | With and Without | Negative | [3] |

| In vitro Chromosomal Aberration Test | With | Positive | [3] |

| In vivo Mouse Bone-Marrow Micronucleus Test | N/A | Negative | [3] |

Toxicological Mechanisms and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of this compound is paramount for predicting and mitigating its adverse effects.

Hematotoxicity: An Oxidative Stress-Mediated Pathway

The primary toxicological concern associated with repeated exposure to this compound is hematotoxicity, specifically hemolytic anemia.[5] The proposed mechanism involves the biotransformation of P1NA into reactive metabolites, such as 1,4-naphthoquinone, which can induce oxidative stress within red blood cells.[6] This leads to damage to the erythrocyte membrane and hemoglobin, ultimately resulting in hemolysis.

Caption: Proposed pathway for this compound-induced hematotoxicity.

Skin Sensitization: A Hapten-Mediated Immune Response

This compound is a known skin sensitizer.[2] The mechanism is believed to follow the hapten hypothesis, where the relatively small P1NA molecule penetrates the skin and covalently binds to endogenous proteins, forming a hapten-protein conjugate. This complex is then recognized as an antigen by the immune system, leading to a delayed-type hypersensitivity reaction upon subsequent exposures.

Caption: Hapten-mediated pathway for this compound-induced skin sensitization.

Key Experimental Protocols

The toxicological data for this compound has been generated through standardized experimental protocols. The following sections outline the general methodologies for key toxicity assessments, based on OECD guidelines.

Repeated-Dose 90-Day Oral Toxicity Study (Following OECD Guideline 408)

-

Objective: To determine the adverse effects of repeated oral exposure to this compound over a 90-day period.

-

Test System: Typically, Wistar or Sprague Dawley rats are used.

-

Methodology:

-

Dose Selection: At least three dose levels and a control group are used. The highest dose is selected to induce toxic effects but not mortality, while the lowest dose is intended to identify a No-Observed-Adverse-Effect Level (NOAEL).

-

Administration: The test substance is administered daily by oral gavage.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis.

-

Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

-

Endpoints: Identification of target organs, characterization of toxic effects, and determination of the NOAEL.

Skin Sensitization: Local Lymph Node Assay (LLNA) (Following OECD Guideline 429)

-

Objective: To determine the potential of this compound to cause skin sensitization.

-

Test System: Mice are typically used.

-

Methodology:

-

Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled precursor (e.g., ³H-methyl thymidine) is injected intravenously.

-

Lymph Node Excision: After a set time, the draining auricular lymph nodes are excised and pooled for each group.

-

Cell Proliferation Assessment: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured as an indicator of cell proliferation.

-

-

Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in the test groups to the control group. An SI of 3 or greater is indicative of a sensitizing potential.[7]

In vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

-

Objective: To assess the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts.

-

Test System: Rodents, typically mice or rats, are used.

-

Methodology:

-

Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow is typically sampled 24 and 48 hours after treatment.

-

Slide Preparation: Bone marrow smears are prepared on microscope slides.

-

Staining and Analysis: The slides are stained, and polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei.

-

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.[8][9][10]

Experimental and Safety Workflows

Adherence to well-defined workflows is essential for both generating reliable experimental data and ensuring personnel safety.

Workflow for a 90-Day Oral Toxicity Study

Caption: A generalized workflow for a 90-day repeated-dose oral toxicity study.

Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. This compound | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, n- (CICADS) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. series.publisso.de [series.publisso.de]

- 6. Comparative biotoxicity of N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine on cyanobacteria Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. scantox.com [scantox.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of N-Phenyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-1-naphthylamine (NPNA), a key aromatic amine, is of significant interest across various scientific disciplines due to its antioxidant properties and its application as a fluorescent probe.[1] This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of NPNA. The document details its chemical identity, explores its molecular geometry through computational analysis, and describes its chemical synthesis. Furthermore, it elucidates the bonding framework and the mechanism of its antioxidant activity, supported by spectroscopic data. This guide is intended to be a critical resource for professionals in research, drug development, and materials science.

Chemical and Physical Properties

N-Phenyl-1-naphthylamine, with the chemical formula C₁₆H₁₃N, is also known by its IUPAC name, N-phenylnaphthalen-1-amine.[2] It is recognized in chemical databases with the CAS number 90-30-2.[2] The molecule has a molar mass of approximately 219.28 g/mol .[2][3]

Table 1: General Chemical and Physical Properties of N-Phenyl-1-naphthylamine

| Property | Value | Reference(s) |

| IUPAC Name | N-phenylnaphthalen-1-amine | [2] |

| Synonyms | 1-Anilinonaphthalene, PANA, Antioxidant PAN | [1][2] |

| CAS Number | 90-30-2 | [2] |

| Molecular Formula | C₁₆H₁₃N | [2] |

| Molecular Weight | 219.28 g/mol | [2][3] |

Molecular Structure and Geometry

A precise understanding of the three-dimensional arrangement of atoms in N-Phenyl-1-naphthylamine is crucial for comprehending its reactivity and interactions with other molecules.

Experimental Determination of Molecular Structure

A thorough search of the existing scientific literature and crystallographic databases did not yield an experimentally determined crystal structure for N-Phenyl-1-naphthylamine. X-ray crystallography is the definitive method for establishing the precise bond lengths and angles of a molecule in the solid state. The absence of such data indicates a gap in the current body of knowledge.

Computational Analysis of Molecular Geometry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting molecular geometry. Density Functional Theory (DFT) is a widely accepted quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5][6] Specifically, the B3LYP functional combined with the 6-31G* basis set is a robust level of theory for the geometry optimization of organic molecules, providing reliable predictions of bond lengths and angles.[4][5][6]

While a specific publication providing a complete, tabulated output of the DFT/B3LYP/6-31G* optimized geometry for N-Phenyl-1-naphthylamine was not identified, the expected structural features can be described based on established chemical principles. The molecule consists of a naphthalene ring system linked to a phenyl group via a secondary amine bridge. The nitrogen atom is expected to be sp² hybridized, leading to a trigonal planar or near-planar geometry around the nitrogen. This hybridization facilitates the delocalization of the nitrogen's lone pair of electrons into both the phenyl and naphthyl π-systems.

The dihedral angle between the phenyl and naphthyl rings is a key structural parameter. Steric hindrance between the ortho-hydrogens of the phenyl group and the peri-hydrogen on the C8 position of the naphthalene ring would likely prevent the molecule from being perfectly planar. The final, lowest energy conformation is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion (favoring a twisted conformation).

Bonding and Electronic Structure

The bonding in N-Phenyl-1-naphthylamine is characterized by a network of delocalized π-electrons extending across the phenyl and naphthyl rings and involving the nitrogen atom's lone pair. This extensive conjugation is responsible for the molecule's unique electronic and spectroscopic properties.

Natural Bond Orbital (NBO) analysis, a common computational technique, would be expected to show significant delocalization of the nitrogen's lone pair into the antibonding π* orbitals of both aromatic rings. This delocalization results in a partial double bond character for the C-N bonds and influences the overall electron density distribution.

The electronic structure of NPNA gives rise to its characteristic spectroscopic signatures. For instance, its fluorescence properties, with excitation and emission maxima around 355 nm and 405 nm respectively, are a direct consequence of the π-conjugated system.[7]

Experimental Protocols: Synthesis of N-Phenyl-1-naphthylamine

N-Phenyl-1-naphthylamine can be synthesized through several methods, most notably via cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination.[8][9][10][11][12][13] These methods are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen bonds.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, and represents a versatile method for the synthesis of arylamines.[8][14][15][16]

Reaction: 1-Naphthylamine + Phenyl Bromide → N-Phenyl-1-naphthylamine

Protocol:

-

Catalyst Preparation: In an inert atmosphere (e.g., a glovebox or under a stream of argon), a reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).

-

Reagent Addition: To the reaction vessel, add 1-naphthylamine, phenyl bromide, and a base (e.g., sodium tert-butoxide).

-

Solvent Addition: Anhydrous toluene is added as the solvent.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 80-110 °C and stirred for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanism of Action: Antioxidant Properties

N-Phenyl-1-naphthylamine is widely used as an antioxidant, particularly in rubber and lubricating oils.[7][17] Its antioxidant activity stems from its ability to act as a free radical scavenger.[18][19]

The mechanism involves the donation of a hydrogen atom from the N-H group to a peroxyl radical (ROO•), which is a key intermediate in oxidative degradation processes. This hydrogen atom transfer neutralizes the highly reactive peroxyl radical, thereby terminating the radical chain reaction. The resulting aminyl radical on the NPNA molecule is stabilized by resonance, with the unpaired electron delocalized over the extensive π-system of the phenyl and naphthyl rings. This delocalization makes the aminyl radical relatively stable and less likely to initiate new oxidation chains.

Conclusion

N-Phenyl-1-naphthylamine is a molecule of considerable scientific and industrial importance. While its synthesis and antioxidant properties are well-documented, a notable gap exists in the experimental determination of its precise molecular geometry. Computational methods, such as DFT, provide a reliable alternative for understanding its structural characteristics. The extensive π-conjugation across the molecule is fundamental to its electronic properties and its function as a radical scavenger. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future research, particularly the crystallographic characterization of this significant compound.

References

- 1. N-phenyl-1-naphthylamine [stenutz.eu]

- 2. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthalenamine, N-phenyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. inpressco.com [inpressco.com]